2-Chloro-1-(difluoromethoxy)-4-methyl-benzene, also known by its IUPAC name, is a chlorinated aromatic compound featuring both chloro and difluoromethoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 228.57 g/mol. This compound belongs to the class of halogenated aromatic compounds, which are widely studied for their chemical reactivity and applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can be achieved through several methods, primarily involving the selective fluorination of chlorinated aromatic precursors. One efficient method involves the use of hydrogen fluoride in a controlled environment:
The molecular structure of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can be described using its canonical SMILES notation: CC1=C(C(=C(C=C1)F)OC(F)(F)Cl)F. This notation indicates that the compound has a methyl group and a difluoromethoxy group attached to a benzene ring, with a chlorine atom also present.
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can participate in various chemical reactions due to its reactive substituents:
The mechanism of action for chemical reactions involving 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene typically involves:
These mechanisms are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The physical and chemical properties of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene include:
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene finds applications in various scientific fields:
Difluoromethoxybenzene derivatives emerged as structurally unique motifs due to the combination of lipophilic fluorine atoms and the electron-withdrawing character of the –OCF₂H group. Early synthetic routes relied on classical halogenation methods, such as electrophilic chlorination or diazotization, followed by the Balz-Schiemann reaction for fluorination [5]. However, these methods often suffered from poor regioselectivity and harsh reaction conditions. The development of continuous-flow microreactor technology marked a significant advancement, enabling safer handling of hazardous reagents like hydrogen fluoride or chlorine gases and improving selectivity in polyhalogenated systems [8]. Within this landscape, 2-chloro-1-(difluoromethoxy)-4-methyl-benzene represents an evolution toward targeted ortho- and para-functionalization. Patent literature (e.g., WO2014062733A2) indicates growing interest in structurally similar substituted benzenes for applications in drug discovery, though this specific compound is rarely highlighted [2]. Its synthesis typically involves nucleophilic displacement or oxidative methods, but scalable and regiocontrolled protocols remain underdeveloped.
The ortho-chloro and para-methyl groups on the benzene ring confer distinct steric, electronic, and polarity properties:
Table 1: Electronic and Steric Parameters of Key Substituents
| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |
|---|---|---|---|
| −OCHF₂ | C1 | Strong −I, weak +R | Electrophilic ring deactivation |
| −Cl | C2 | −I, +R (ortho/para) | Ring deactivation; directs electrophiles |
| −CH₃ | C4 | +I, +R (hyperconjugation) | Ring activation; ortho/para director |
The difluoromethoxy (–OCF₂H) group is a critical pharmacophore due to its dual functionality as a hydrogen-bond donor and modulator of lipophilicity:
Table 2: Hydrogen-Bonding Properties of Bioisosteric Motifs
| Group | Abraham Acidity [A] | Hydrogen Bond Energy (kcal/mol) | LogP Contribution |
|---|---|---|---|
| −OH (phenol) | 0.61 | 9.9 (intramolecular) | +0.2 to +0.5 |
| −OCF₂H | 0.10 | 4.3 (intramolecular) | +1.0 to +1.5 |
| −OCF₃ | 0.01 | Not applicable | +1.8 to +2.2 |
| −SH | 0.12 | 2.5–3.0 | +1.0 to +1.3 |
Introducing the difluoromethoxy group regioselectively onto pre-halogenated toluenes presents multi-faceted challenges:
Critical unresolved questions and future directions include:
Table 3: Key Research Objectives and Methodological Approaches
| Knowledge Gap | Proposed Approach | Expected Advancement |
|---|---|---|
| Direct C−H difluoromethoxylation | Pd/photoredox dual catalysis | Regioselective OCF₂H installation on arenes |
| Scalable synthesis | Flow chemistry with HF-free fluorination agents | Cost reduction to <$100/g; >90% yield |
| Biological activity screening | Kinase inhibition panel; ADMET prediction | Validation of CF₂H as a pharmacophore |
| Conformational analysis | VT-NMR (²³F/¹H) | Rotational barriers of −OCF₂H group |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: